molecular formula C6H7FN2OS B3029280 5-Fluoro-6-methyl-2-(methylthio)pyrimidin-4-ol CAS No. 6090-45-5

5-Fluoro-6-methyl-2-(methylthio)pyrimidin-4-ol

Cat. No.: B3029280
CAS No.: 6090-45-5
M. Wt: 174.20
InChI Key: NURNDSLYFAVFEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-6-methyl-2-(methylthio)pyrimidin-4-ol is a useful research compound. Its molecular formula is C6H7FN2OS and its molecular weight is 174.20. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Analgesic and Anti-Inflammatory Properties

Research has shown that pyrimidine derivatives, like 5-Fluoro-6-methyl-2-(methylthio)pyrimidin-4-ol, have significant roles in medicinal chemistry due to their biological functions at a cellular level. A study highlights the design and synthesis of novel pyrimidine derivatives with potent analgesic and anti-inflammatory activities. Specifically, these derivatives displayed improved biological activities in this domain, underlining the importance of pyrimidine in developing therapeutic agents (Muralidharan, S. James Raja, & Asha Deepti, 2019).

Antitumor Activity

Another significant application of this compound derivatives is in cancer research. For example, a synthesized acyclonucleoside derivative of 5-fluorouracil, related to pyrimidine, was evaluated for its antitumor activity. This derivative showed promising results in inhibiting tumor growth, suggesting the potential of such compounds in cancer treatment (A. Rosowsky, S. H. Kim, & M. Wick, 1981).

Nucleic Acid Metabolism

Studies have also explored the impact of fluorinated pyrimidines on nucleic acid biosynthesis. This research is crucial for understanding how these compounds interact with cellular mechanisms, particularly in cancer cells. Such studies contribute to a deeper understanding of pyrimidine derivatives’ roles in biological processes and their potential therapeutic applications (P. Danneberg, B. Montag, & C. Heidelberger, 1958).

Corrosion Inhibition

Pyrimidine derivatives have also been investigated for their corrosion inhibition properties. Research has been conducted on the adsorption and corrosion inhibition characteristics of pyrimidine derivatives, demonstrating their effectiveness in protecting metals against corrosion. This application highlights the diverse potential of pyrimidine compounds beyond the biomedical field (S. Kaya et al., 2016).

Antifungal Activity

The synthesis of novel pyrimidine derivatives has been studied for their antifungal properties as well. Certain derivatives have shown high efficacy against various fungal pathogens, suggesting their potential as antifungal agents. This is another testament to the versatility and importance of pyrimidine derivatives in pharmaceutical research (Wenneng Wu et al., 2021).

Properties

IUPAC Name

5-fluoro-4-methyl-2-methylsulfanyl-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN2OS/c1-3-4(7)5(10)9-6(8-3)11-2/h1-2H3,(H,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NURNDSLYFAVFEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)SC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50551850
Record name 5-Fluoro-6-methyl-2-(methylsulfanyl)pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50551850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6090-45-5
Record name 5-Fluoro-6-methyl-2-(methylsulfanyl)pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50551850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
5-Fluoro-6-methyl-2-(methylthio)pyrimidin-4-ol
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
5-Fluoro-6-methyl-2-(methylthio)pyrimidin-4-ol
Reactant of Route 3
Reactant of Route 3
5-Fluoro-6-methyl-2-(methylthio)pyrimidin-4-ol
Reactant of Route 4
Reactant of Route 4
5-Fluoro-6-methyl-2-(methylthio)pyrimidin-4-ol
Reactant of Route 5
Reactant of Route 5
5-Fluoro-6-methyl-2-(methylthio)pyrimidin-4-ol
Reactant of Route 6
5-Fluoro-6-methyl-2-(methylthio)pyrimidin-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.